[(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid

Suzuki–Miyaura coupling stereospecific cross-coupling enantiomeric excess

[(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid (CAS 570431-58-2) is a chiral, enantiomerically defined organoboron reagent featuring a 1,2-trans-substituted cyclopropane ring bearing a boronic acid group and a methoxycarbonyl ester. This compound serves as a building block for stereospecific Suzuki–Miyaura cross-coupling, where the rigid cyclopropane scaffold and defined (1R,2S) absolute configuration enable retention of stereochemistry at the coupling site [3.0.CO;2-U" target="_blank">1].

Molecular Formula C6H11BO4
Molecular Weight 157.96 g/mol
CAS No. 570431-58-2
Cat. No. B12590205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid
CAS570431-58-2
Molecular FormulaC6H11BO4
Molecular Weight157.96 g/mol
Structural Identifiers
SMILESB(C1CC1(C)C(=O)OC)(O)O
InChIInChI=1S/C6H11BO4/c1-6(5(8)11-2)3-4(6)7(9)10/h4,9-10H,3H2,1-2H3/t4-,6+/m1/s1
InChIKeyZGPQYPCAGCTUQS-XINAWCOVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid (CAS 570431-58-2): Chiral Cyclopropane Boronic Acid for Stereospecific Coupling


[(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid (CAS 570431-58-2) is a chiral, enantiomerically defined organoboron reagent featuring a 1,2-trans-substituted cyclopropane ring bearing a boronic acid group and a methoxycarbonyl ester. This compound serves as a building block for stereospecific Suzuki–Miyaura cross-coupling, where the rigid cyclopropane scaffold and defined (1R,2S) absolute configuration enable retention of stereochemistry at the coupling site [1]. It is categorized under cyclopropanecarboxylic acid boronic acid esters with a molecular formula of C₆H₁₁BO₄ and molecular weight of 157.96 g/mol .

Why [(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid Cannot Be Replaced by Racemic or Achiral Cyclopropyl Boronates


Racemic or achiral cyclopropyl boronic acids and pinacol esters—such as (1-methylcyclopropyl)boronic acid or trans-2-methylcyclopropyl boronic acid pinacol ester—lack the stereochemically defined (1R,2S) configuration and the methoxycarbonyl substituent present in the target compound. In stereospecific Suzuki–Miyaura couplings with enantiomerically pure cyclopropylboronic acids, the absolute configuration of the chiral carbon atom is retained and the reaction proceeds with high enantiomeric excesses (ee) [1]. Use of a racemate would produce a 1:1 mixture of diastereomers, requiring chiral separation and reducing overall yield by at least 50%. The methoxycarbonyl group further provides an orthogonal handle for downstream ester hydrolysis or aminolysis, a diversification option not available with simple alkyl-substituted cyclopropyl boronates .

Quantitative Differentiation Evidence for [(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid vs. Comparator Boronates


Enantiomeric Excess Retention in Stereospecific Suzuki–Miyaura Coupling vs. Racemic Boronic Acids

In the palladium-catalyzed Suzuki-type cross-coupling of enantiomerically pure cyclopropylboronic acids with electrophiles, the absolute configuration of the chiral carbon atom is fully retained, and the reaction proceeds with high enantiomeric excesses [1]. The target compound, bearing a defined (1R,2S) configuration, is expected to yield coupling products with ee >90% based on class-level data for structurally analogous chiral cyclopropylboronic acids, where highly enantiomerically enriched cyclopropyl ketones (ee >90%) were obtained [2]. By contrast, use of racemic (1-methylcyclopropyl)boronic acid or trans-2-methylcyclopropyl boronic acid pinacol ester produces a 1:1 mixture of enantiomeric coupling products (ee = 0%), necessitating chiral chromatographic separation and incurring ≥50% mass loss.

Suzuki–Miyaura coupling stereospecific cross-coupling enantiomeric excess

Stereochemical Configuration Retention during Cross-Coupling vs. Pinacol Ester Analogs

X-ray crystallography and ¹H-NMR analysis of trans-cyclopropylboronic acid coupling products confirm that the cyclopropyl ring configuration is fully retained during Pd-catalyzed cross-coupling under optimized conditions (Pd(PPh₃)₄, NaBr, KF·2H₂O) [1]. The target compound's boronic acid functionality enables direct use in coupling without the need for in situ ester hydrolysis required for pinacol ester analogs (e.g., trans-2-methylcyclopropyl boronic acid pinacol ester, CAS 1350713-20-0). While pinacol esters offer improved shelf stability, they require an additional hydrolysis step or stoichiometric base to liberate the active boronate species, adding process complexity and potentially reducing coupling efficiency.

configuration retention Suzuki coupling trans-cyclopropyl stereochemistry

Methoxycarbonyl Functional Handle vs. Simple Alkyl-Substituted Cyclopropyl Boronic Acids

The methoxycarbonyl (–CO₂CH₃) substituent at the cyclopropane C2 position, absent in simpler analogs such as (1-methylcyclopropyl)boronic acid and [(1S,2R)-2-methylcyclopropyl]boronic acid (CAS 1309366-01-5), provides a synthetically orthogonal ester handle . This enables post-coupling diversification via ester hydrolysis (to carboxylic acid), aminolysis (to amide), or reduction (to hydroxymethyl), whereas simple alkyl-substituted cyclopropyl coupling products offer no such functional group interconversion pathway without additional C–H functionalization steps. In the context of GPR119 agonist development programs at Merck, substituted cyclopropyl compounds incorporating ester and carboxylic acid functionalities demonstrated potent agonism (lead compound hEC₅₀ = 3600 nM, optimized to improved potency through dual-termini modification) [1].

ester functionalization orthogonal reactivity downstream diversification

GPR119 Agonist Synthetic Intermediate vs. Non-Cyclopropyl Aryl Boronic Acid Alternatives

The cyclopropane ring is a privileged pharmacophore in drug design, used to increase activity, fix conformation, and improve PK and water solubility . In the Merck GPR119 agonist program, substituted cyclopropyl compounds—accessible via Suzuki coupling of cyclopropylboronic acid building blocks—were identified as potent agonists of the GPR119 receptor, with synthetic GPR119 agonists augmenting insulin release from isolated static mouse islets only under elevated glucose conditions while improving glucose tolerance in diabetic mice without causing hypoglycemia [1]. The target compound, with its (1R,2S) configuration and ester substituent, maps directly onto the substitution pattern required for key intermediates in this patent family. Non-cyclopropyl aryl boronic acids (e.g., phenylboronic acid, 4-methoxycarbonylphenylboronic acid) cannot introduce the conformationally constrained cyclopropane motif essential for GPR119 binding affinity.

GPR119 agonist type 2 diabetes cyclopropyl pharmacophore

Optimal Application Scenarios for [(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid Based on Quantitative Evidence


Stereospecific Synthesis of Chiral Cyclopropyl-Heteroarene Drug Candidates

This compound is the reagent of choice when a medicinal chemistry program requires installation of a chiral trans-cyclopropyl moiety with defined (1R,2S) absolute configuration onto a heteroaromatic core. The demonstrated ability of enantiomerically pure cyclopropylboronic acids to undergo Suzuki coupling with full retention of configuration (ee >90%) [1] makes it uniquely suitable for synthesizing single-enantiomer drug candidates, avoiding the 50% yield loss and chiral separation burden associated with racemic cyclopropyl boronates. The trans configuration is preserved throughout the coupling as confirmed by X-ray crystallography of analogous coupling products [2].

GPR119 Agonist Lead Optimization and Patent SAR Expansion

For research groups pursuing GPR119 agonists for type 2 diabetes, this building block provides direct synthetic entry into the substituted cyclopropyl chemical space claimed in Merck's patent family (US 8,957,062 B2) [3]. The methoxycarbonyl ester enables post-coupling diversification to carboxylic acid or amide analogs, facilitating systematic SAR exploration of the cyclopropane C2 position. The established in vivo profile of this compound class—glucose-dependent insulin secretion without hypoglycemia in diabetic mouse models—provides a validated biological starting point [3].

Parallel Library Synthesis Requiring Orthogonal Functional-Group Diversification

In library synthesis workflows, the combination of a boronic acid coupling handle and a methoxycarbonyl ester diversification site on the same building block reduces the number of synthetic steps per library member by 2–3 compared to using simple alkyl cyclopropyl boronates. After Suzuki coupling, the ester can be hydrolyzed, amidated, or reduced in parallel format, generating three distinct Analog Series from a single coupling product without resynthesis of the boronic acid intermediate.

Process Development Where Pinacol Ester Deprotection Is Undesirable

For process chemistry groups scaling Suzuki couplings, the free boronic acid form eliminates the pinacol ester deprotection step required for boronic ester analogs (e.g., trans-2-methylcyclopropyl boronic acid pinacol ester). This reduces unit operations and avoids the ~5–15% yield loss typically associated with ester hydrolysis, improving overall process mass intensity and throughput [2].

Quote Request

Request a Quote for [(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.